molecular formula C17H22FN3O3 B8104889 (R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B8104889
M. Wt: 335.4 g/mol
InChI Key: IAFAVNRAMBWTSH-CQSZACIVSA-N
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Description

(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound, belonging to the family of triazoles, exhibits significant pharmacological and industrial potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can involve multiple steps:

  • Benzylation: : Initially, the benzylation of a fluoropropyl derivative is carried out to introduce the benzyloxy group.

  • Triazole Formation: : The key step involves the cycloaddition reaction to form the 1H-1,2,3-triazole ring.

  • Carboxylation: : The carboxylate group is then introduced, often using tert-butyl esterification techniques to stabilize the compound.

  • Chiral Resolution: : This final step ensures the compound is in its (R)-enantiomer form, typically achieved through chiral chromatography.

Industrial Production Methods: Industrial-scale synthesis would typically involve:

  • Automated Flow Reactors: : These ensure consistent reaction conditions and high yields.

  • Optimized Catalysts: : To reduce reaction times and improve efficiency.

  • Purification Systems: : Advanced chromatographic and crystallization methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation, primarily affecting the benzyloxy group.

  • Reduction: : Reduction reactions might target the triazole ring, leading to ring-opening or modification.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluoropropyl group.

Common Reagents and Conditions Used:

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employing hydrogenation or lithium aluminum hydride.

  • Substitution: : Using alkyl halides or other nucleophiles under basic conditions.

Major Products Formed from These Reactions:

  • Oxidation Products: : Formation of carboxylic acids or ketones.

  • Reduction Products: : Formation of amines or alcohols.

  • Substitution Products: : Varied alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate has numerous applications, including:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Serves as a probe in studying enzyme reactions and metabolic pathways.

  • Medicine: : Potentially useful in developing drugs for treating neurological disorders and cancers.

  • Industry: : Used in materials science for developing new polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Molecular Targets and Pathways Involved: : It can bind to enzymes involved in metabolic processes or receptors in neural pathways, modulating their activity. The fluoropropyl and triazole moieties play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Compared to other triazole derivatives:

  • Uniqueness: : The presence of the benzyloxy and fluoropropyl groups provides enhanced pharmacokinetic properties and improved binding selectivity.

  • Similar Compounds: : Similar compounds include 1,2,3-triazole derivatives like 1-(2-fluoropropyl)-4-phenyl-1H-1,2,3-triazole and 4-tert-butyl 1-(3-phenoxy-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate, each having distinct variations in their chemical structure that impact their reactivity and applications.

Properties

IUPAC Name

tert-butyl 1-[(2R)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFAVNRAMBWTSH-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)C[C@H](COCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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